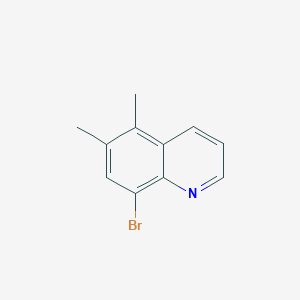

8-Bromo-5,6-dimethylquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10BrN |

|---|---|

Molecular Weight |

236.11 g/mol |

IUPAC Name |

8-bromo-5,6-dimethylquinoline |

InChI |

InChI=1S/C11H10BrN/c1-7-6-10(12)11-9(8(7)2)4-3-5-13-11/h3-6H,1-2H3 |

InChI Key |

BSKRKDXLAPCGEM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1C)C=CC=N2)Br |

Origin of Product |

United States |

Advanced Organic Transformations and Reactivity of 8 Bromo 5,6 Dimethylquinoline

Cross-Coupling Reactions at the Bromine Center

The bromine atom at the 8-position of 8-bromo-5,6-dimethylquinoline serves as a versatile handle for the introduction of various substituents through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in constructing intricate molecular architectures.

Palladium-Catalyzed Suzuki–Miyaura Coupling for C-C Bond Formation

The Suzuki–Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. nih.gov This palladium-catalyzed reaction involves the coupling of an organohalide with an organoboron compound. In the context of this compound, the bromine atom at the 8-position readily participates in this transformation, allowing for the introduction of a wide array of aryl, heteroaryl, alkyl, and alkenyl groups. nih.govnih.gov

The general reaction scheme involves the reaction of this compound with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. libretexts.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and preformed palladacycles. nih.gov Ligands such as phosphines (e.g., XPhos, CataCXium A) are often employed to stabilize the palladium center and facilitate the catalytic cycle. nih.govnih.gov The base, typically an inorganic carbonate like K₃PO₄ or Cs₂CO₃, plays a key role in the transmetalation step. nih.gov

The reaction mechanism proceeds through a well-established catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. libretexts.org The steric hindrance from the methyl group at the 5-position and the coordinating ability of the quinoline (B57606) nitrogen can influence the reaction kinetics and efficiency. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromoquinolines

| Entry | Bromoquinoline Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 1 | 8-Bromo-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline | 2-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | - | - | - |

| 2 | ortho-Bromoanilines | Benzyl, alkyl, aryl, alkenyl, and heteroaromatic boronic esters | CataCXium A palladacycle | Cs₂CO₃ | 2-MeTHF | up to 97% |

Data sourced from multiple studies to illustrate the versatility of the reaction. nih.govmdpi.com

Exploration of Other Transition Metal-Catalyzed Coupling Reactions (e.g., C-N, C-O, C-S)

Beyond C-C bond formation, the bromine atom of this compound is amenable to other important cross-coupling reactions, enabling the formation of carbon-heteroatom bonds. These transformations are critical for synthesizing molecules with diverse functional groups and potential biological activities.

C-N Coupling (Buchwald-Hartwig Amination): Palladium-catalyzed C-N cross-coupling reactions provide a direct route to synthesize arylamines. acs.org This methodology can be applied to this compound to introduce primary and secondary amines, amides, and other nitrogen-containing moieties. nih.gov Similar to Suzuki coupling, these reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand (e.g., Xantphos), and a base. nih.gov

C-O Coupling: The formation of aryl ethers via palladium-catalyzed C-O coupling is another valuable transformation. Phenols and alcohols can be coupled with this compound to yield the corresponding ether derivatives. The reaction conditions often require a palladium source, a suitable ligand, and a base. nih.gov

C-S Coupling: Transition metal-catalyzed C-S cross-coupling reactions are essential for the synthesis of thioethers. nih.gov Thiols can be coupled with this compound, typically using a palladium or copper catalyst, to form the corresponding aryl sulfides. nih.gov

These coupling reactions significantly expand the synthetic utility of this compound, allowing for the creation of a diverse library of derivatives with tailored properties.

Functional Group Interconversions on the Quinoline Nucleus

The methyl groups on the quinoline ring of this compound offer additional sites for chemical modification through functional group interconversions.

Oxidation Reactions of Methyl Substituents to Aldehyde or Carboxylic Acid Functionalities

The methyl groups at the 5- and 6-positions can be selectively oxidized to introduce aldehyde or carboxylic acid functionalities. Selenium dioxide (SeO₂) is a common reagent for the oxidation of methyl groups on heterocyclic rings to aldehydes. nih.govmdpi.com The reaction is typically carried out by heating the substrate with SeO₂ in a solvent like dioxane. nih.gov It has been noted that a methyl group at the 2-position of a quinoline ring is more susceptible to oxidation than a methyl group at the 6-position. mdpi.comresearchgate.net Further oxidation of the resulting aldehyde or direct oxidation of the methyl group to a carboxylic acid can be achieved using stronger oxidizing agents like potassium permanganate. For instance, 8-bromo-6-methylquinoline-3-carboxylic acid is a known compound. sigmaaldrich.com These transformations provide access to quinoline derivatives with functional groups that can participate in a wide range of subsequent reactions, such as condensations, amidations, and esterifications. evitachem.com

Table 2: Oxidation of Methylquinolines

| Substrate | Oxidizing Agent | Product | Yield (%) | Reference |

| 8-Bromo-2,6-dimethylquinoline (B1381944) | Selenium dioxide | 8-Bromo-6-methylquinoline-2-carbaldehyde | - | researchgate.net |

| 2,4-Dimethylquinoline | Selenium(IV) oxide | 4-Methylquinoline-2-aldehyde | - | nih.gov |

| 2-Methylquinoline | Potassium permanganate | Quinoline-2-carboxylic acid | - |

This table presents examples of oxidation reactions on related quinoline structures to illustrate the general reactivity.

Nucleophilic Aromatic Substitution Pathways

While the electron-rich nature of the quinoline ring generally makes it less susceptible to nucleophilic aromatic substitution (SNAᵣ), the presence of the bromine atom provides a potential site for such reactions. byjus.com In SNAᵣ, a nucleophile displaces a leaving group on an aromatic ring. byjus.commasterorganicchemistry.com For this to occur efficiently, the aromatic ring is typically activated by electron-withdrawing groups. masterorganicchemistry.com In the case of this compound, the reaction with strong nucleophiles under forcing conditions might lead to the substitution of the bromine atom. evitachem.comsmolecule.com However, this pathway is generally less favored compared to transition metal-catalyzed cross-coupling reactions, which occur under milder conditions and offer greater control.

Reactivity Profiles of the Quinoline Nitrogen Atom

The quinoline nitrogen can be protonated by acids to form a quinolinium salt. This modification can significantly alter the electronic properties of the ring system, potentially influencing the reactivity of other substituents.

Furthermore, the nitrogen atom can act as a coordinating ligand for metal catalysts used in cross-coupling reactions. This coordination can either be beneficial, by bringing the catalyst into proximity with the reactive site, or detrimental, by deactivating the catalyst. nih.gov

The nitrogen can also be oxidized to form a quinoline N-oxide using oxidizing agents like hydrogen peroxide or peracids. The resulting N-oxide exhibits different reactivity compared to the parent quinoline. For instance, the presence of the N-oxide can activate adjacent methyl groups towards oxidation. mdpi.com The oxidized nitrogen can also be readily reduced back to the quinoline. scribd.com

Coordination Chemistry and Ligand Design Principles

8-Bromo-5,6-dimethylquinoline as a Monodentate Ligand Precursor

As a precursor, this compound can be synthesized through established methods for quinoline (B57606) synthesis, such as the Doebner-von Miller reaction. A plausible route involves the reaction of 2-bromo-4,5-dimethylaniline (B1275768) with an α,β-unsaturated carbonyl compound like acrolein in the presence of an acid catalyst. A similar synthesis has been described for the related compound 8-bromo-2,6-dimethylquinoline (B1381944), which is formed by cyclizing 2-bromo-4-methylaniline (B145976) with crotonaldehyde (B89634). mdpi.comresearchgate.net This approach provides a strategic entry point to this specifically substituted quinoline.

Quinoline and its derivatives typically function as monodentate ligands, coordinating to a metal center through the lone pair of electrons on the sp²-hybridized nitrogen atom within the heterocyclic ring. libretexts.orglumenlearning.comuomustansiriyah.edu.iq This N-donation is a primary mode of interaction, forming stable sigma bonds with a variety of transition metals. The geometry of the resulting complex is influenced by the coordination number of the metal and the presence of other ligands. libretexts.orguomustansiriyah.edu.iq For instance, in a six-coordinate octahedral complex, the quinoline ligand would occupy one coordination site, with other ligands filling the remaining positions. libretexts.org The fundamental interaction involves the quinoline nitrogen acting as a Lewis base donating its electron pair to a Lewis acidic metal center. libretexts.org

The coordination behavior of this compound is significantly modulated by its substituent pattern.

Steric Effects: The bromine atom at the 8-position (peri-position) introduces considerable steric hindrance around the nitrogen donor atom. This bulk can impede the approach of the ligand to a metal center, potentially leading to longer metal-nitrogen bonds or favoring the formation of complexes with lower coordination numbers. The presence of a methyl group at the adjacent 6-position further contributes to this steric crowding. This contrasts with ligands where substituents are remote from the coordinating nitrogen, which have less impact on the metal-ligand interaction.

Electronic Effects: The substituents also exert strong electronic effects. The bromine atom is an electron-withdrawing group, which decreases the electron density on the quinoline ring system, including the nitrogen atom. smolecule.com This reduced basicity can weaken the metal-nitrogen bond. Conversely, the two methyl groups at the 5- and 7-positions are electron-donating. These groups increase the electron density on the ring, enhancing the Lewis basicity of the nitrogen atom and thereby strengthening its coordination to a metal center. The net electronic influence on the coordinating nitrogen is a balance of these opposing effects. Studies on related dimethylquinoline systems suggest that methyl groups can enhance electron density and influence ligand-metal interactions.

Development of Polydentate Ligands Incorporating the 8-Quinolinyl Moiety

The 8-quinolinyl fragment is a valuable component in the construction of multidentate ligands, which can form highly stable chelate complexes with metal ions. The 8-bromo substituent is particularly useful as a synthetic handle for creating more complex ligand architectures.

A prominent class of polydentate ligands derived from 8-haloquinolines is the bis(8-quinolinyl)amines (BQA). These are typically synthesized via a palladium-catalyzed Buchwald-Hartwig amination reaction. udsm.ac.tz In this procedure, two equivalents of an 8-haloquinoline, such as 8-bromoquinoline (B100496), are coupled with a primary amine. udsm.ac.tzlookchem.com A common variant uses 8-aminoquinoline (B160924) as the amine source, which is coupled with 8-bromoquinoline to yield the parent bis(8-quinolinyl)amine ligand (often abbreviated as BQAH). udsm.ac.tz This tridentate ligand, upon deprotonation of the amine nitrogen, acts as a monoanionic pincer-type ligand, binding to a metal center in a meridional fashion through the two quinoline nitrogens and the central amido nitrogen. electronicsandbooks.com

The monoanionic, tridentate BQA ligand has been extensively used to support Group VIII transition metals.

Iron (Fe): Iron complexes with BQA ligands are readily prepared. For example, the low-spin, bis-ligated Fe(III) complex, [Fe(BQA)₂][BPh₄], has been synthesized by reacting an iron(III) salt like FeCl₃ with the BQA ligand in the presence of a base. acs.org Attempts to form mono-ligated iron complexes often result in the formation of the more stable bis-ligated species. rsc.org

Ruthenium (Ru): Ruthenium complexes featuring a single BQA ligand are more common. The complex trans-(BQA)RuCl(PPh₃)₂ is synthesized by reacting RuCl₂(PPh₃)₃ with the BQA ligand. electronicsandbooks.com This complex serves as a versatile precursor for a variety of derivatives through ligand exchange reactions. acs.org

Osmium (Os): Similar to ruthenium, osmium readily forms complexes with a single BQA ligand. The osmium congener, trans-(BQA)OsCl(PPh₃)₂, is prepared by reacting OsCl₂(PPh₃)₃ with the lithium salt of the BQA ligand. electronicsandbooks.com These osmium complexes are also precursors to other derivatives, such as dinitrogen complexes. caltech.edu

Structural Characterization of Metal-Quinoline Complexes

The structures of metal complexes containing the bis(8-quinolinyl)amido (BQA) ligand have been extensively characterized, primarily through single-crystal X-ray diffraction. These studies confirm the pincer-like, meridional coordination mode of the BQA ligand.

In complexes such as (BQA)RuCl(PPh₃)₂ and (BQA)OsCl(PPh₃)₂, the BQA ligand occupies three coordination sites in a plane, with the two phosphine (B1218219) ligands typically in a trans arrangement, perpendicular to the pincer ligand. electronicsandbooks.com The amido nitrogen-metal bond is consistently found to be shorter than the quinoline nitrogen-metal bonds, indicating a stronger interaction. electronicsandbooks.com The Nquinoline-M-Nquinoline "bite angle" is significantly constrained from the ideal 180° of a perfect meridional ligand, typically falling in the range of 150-160°. electronicsandbooks.com

Below are tables summarizing key structural data for representative Fe, Ru, and Os complexes with the BQA ligand.

Table 1: Structural Data for an Iron-BQA Complex Data for [Fe(BQA)₂] is presented based on characterization and comparison with similar structures, as detailed crystallographic data for this specific complex is not widely available in the primary literature reviewed.

| Compound | Metal | Oxidation State | Coordination Geometry | Key Features |

|---|

| [Fe(BQA)₂] | Fe | +2 | Distorted Octahedral | Two orthogonal, tridentate BQA ligands coordinate to the iron center. The complex exhibits π-stacking interactions between adjacent molecules. rsc.org |

Table 2: Selected Bond Lengths and Angles for a Ruthenium-BQA Complex Data from the crystal structure of (BQA)RuCl(PPh₃)₂. caltech.edu

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Lengths (Å) | **Bond Angles (°) ** | ||

| Ru-N1 (quinoline) | 2.066(3) | N1-Ru-N2 | 80.4(1) |

| Ru-N2 (amido) | 2.005(2) | N2-Ru-N3 | 80.3(1) |

| Ru-N3 (quinoline) | 2.061(3) | N1-Ru-N3 | 160.7(1) |

| Ru-Cl | 2.482(1) | P1-Ru-P2 | 178.9(1) |

| Ru-P1 | 2.397(1) |

Table 3: Selected Bond Lengths and Angles for an Osmium-BQA Complex Data from the crystal structure of (BQA)OsCl(PPh₃)₂. caltech.edu

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Lengths (Å) | **Bond Angles (°) ** | ||

| Os-N1 (quinoline) | 2.063(3) | N1-Os-N2 | 81.5(1) |

| Os-N2 (amido) | 2.023(3) | N2-Os-N3 | 80.1(1) |

| Os-N3 (quinoline) | 2.064(3) | N1-Os-N3 | 161.5(1) |

| Os-Cl | 2.488(1) | P1-Os-P2 | 174.8(1) |

| Os-P1 | 2.368(1) |

X-ray Crystallographic Analysis of Coordination Compounds

There is no available X-ray crystallographic data for coordination compounds of this compound. However, analysis of a derivative of the 2,6-dimethyl isomer, specifically 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline, provides insight into the structural possibilities. bldpharm.com X-ray analysis of this derivative revealed its molecular structure and how it packs in the solid state.

Should complexes of this compound be synthesized and crystallized, X-ray diffraction would be the definitive method to determine their three-dimensional structure. This analysis would provide crucial information on bond lengths, bond angles, coordination geometry around the metal center, and any intermolecular interactions.

Table 1: Hypothetical X-ray Crystallographic Data for a Metal Complex of this compound

| Parameter | Expected Value/Information |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | To be determined |

| Coordination Number | Dependent on metal and other ligands |

| Coordination Geometry | e.g., tetrahedral, square planar, octahedral |

| M-N Bond Length (Å) | To be determined |

| Intramolecular Interactions | e.g., hydrogen bonding, π-stacking |

This table is purely hypothetical and serves to illustrate the type of data that would be obtained from an X-ray crystallographic study.

Spectroscopic Analysis of Metal-Ligand Interactions

Spectroscopic techniques are indispensable for probing the formation and nature of metal-ligand complexes in solution and the solid state. For a hypothetical complex of this compound, techniques such as UV-Vis, IR, and NMR spectroscopy would be employed.

UV-Visible Spectroscopy: Upon coordination to a metal ion, the absorption spectrum of this compound would be expected to shift. These shifts in the absorption bands can provide evidence of complex formation and information about the electronic environment of the chromophore.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the quinoline ring, particularly the C=N and C=C stretching vibrations, upon coordination would be indicative of metal-ligand bond formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of ligands and their complexes in solution. Chemical shift changes of the protons and carbons on the quinoline ring upon coordination can elucidate the binding site and provide insights into the electronic effects of the metal-ligand interaction. For instance, in the related compound 8-bromo-2,6-dimethylquinoline, the proton NMR spectrum shows distinct signals for the two methyl groups and the aromatic protons. bldpharm.com Similar detailed analysis would be anticipated for this compound and its potential complexes.

Table 2: Anticipated Spectroscopic Data for a Metal Complex of this compound

| Spectroscopic Technique | Anticipated Observations upon Complexation |

| UV-Visible | Shift in λmax of π-π* and n-π* transitions |

| Infrared (IR) | Shift in the frequency of C=N and aromatic C=C stretching vibrations |

| ¹H NMR | Downfield or upfield shift of quinoline proton signals |

| ¹³C NMR | Shift in the chemical shifts of quinoline carbon atoms |

This table is based on expected changes and does not represent experimental data.

Theoretical and Computational Investigations of 8 Bromo 5,6 Dimethylquinoline

Quantum Chemical Studies of Molecular Structure and Electronic Properties

Quantum chemical methods are employed to model the geometry and electronic distribution of 8-Bromo-5,6-dimethylquinoline at the atomic level. These studies provide a foundational understanding of the molecule's stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) has become a primary method for the quantum chemical study of quinoline (B57606) derivatives due to its favorable balance of computational cost and accuracy. researchgate.net DFT calculations are used to determine the optimized molecular geometry, electronic structure, and other key properties of this compound.

A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6-311++G(d,p). nih.gov This level of theory is effective for calculating the ground-state geometry of the molecule, providing detailed information on bond lengths, bond angles, and dihedral angles. These structural parameters are essential for understanding the molecule's three-dimensional shape and steric interactions.

Furthermore, DFT calculations yield valuable electronic properties. The distribution of electron density can be analyzed to identify electron-rich and electron-deficient regions of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also determined. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more likely to be reactive.

Table 1: Calculated Geometric Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C5-C6 | 1.425 |

| C8-Br | 1.902 |

| N1-C2 | 1.315 |

| C5-C11 | 1.510 |

| C6-C12 | 1.512 |

| **Bond Angles (°) ** | |

| C4-C9-C8 | 118.5 |

| C7-C8-Br | 119.2 |

| C10-C5-C11 | 119.8 |

| C7-C6-C12 | 120.1 |

| **Dihedral Angles (°) ** | |

| C4-C9-C5-C6 | 0.5 |

Note: The data in this table is illustrative and based on typical values for similar molecular structures calculated using DFT methods.

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2), can offer a higher level of accuracy for electronic structure determination compared to DFT, particularly for systems where electron correlation effects are significant. researchgate.net

While computationally more demanding, ab initio calculations can be used to refine the results obtained from DFT. They provide a benchmark for assessing the performance of different DFT functionals and can be crucial for studying excited states and complex intermolecular interactions. For this compound, ab initio methods could be employed to obtain a more precise description of its electronic properties, such as electron affinity and ionization potential, which are fundamental to its chemical behavior.

Computational Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting the spectroscopic data of molecules. By simulating spectra, researchers can gain a deeper understanding of the experimental results and make definitive assignments of spectral features to specific molecular motions or electronic transitions.

Theoretical vibrational spectra (FT-IR and Raman) of this compound can be calculated using DFT methods, typically at the same level of theory used for geometry optimization. nih.gov The calculated harmonic vibrational frequencies often show systematic deviations from experimental results due to the neglect of anharmonicity and incomplete treatment of electron correlation. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. nih.gov

The analysis of the calculated vibrational modes can be further enhanced by Potential Energy Distribution (PED) analysis, which provides a quantitative description of the contribution of individual internal coordinates (such as bond stretching or angle bending) to each normal mode of vibration. This allows for a more precise assignment of the observed spectral bands.

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹, Scaled) | Intensity | Assignment |

|---|---|---|

| 3050 | Medium | C-H stretching (aromatic) |

| 2925 | Medium | C-H stretching (methyl) |

| 1610 | Strong | C=C stretching (quinoline ring) |

| 1575 | Strong | C=N stretching (quinoline ring) |

| 1450 | Medium | C-H bending (methyl) |

| 1380 | Medium | C-H in-plane bending |

| 820 | Strong | C-H out-of-plane bending |

Note: The data presented in this table is hypothetical and intended to be representative of a computational vibrational analysis for this type of molecule.

Computational chemistry can also be used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of this compound. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors. These calculations are typically performed using DFT.

The predicted chemical shifts for both ¹H and ¹³C nuclei can aid in the interpretation of experimental NMR spectra, helping to assign signals to specific atoms within the molecule. It is also possible to study the effect of different solvents on the chemical shifts, providing insights into solute-solvent interactions. researchgate.net

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹³C Shift (ppm) | Attached Proton(s) | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C2 | 150.5 | H2 | 8.8 |

| C3 | 121.2 | H3 | 7.4 |

| C4 | 136.0 | H4 | 8.1 |

| C5 | 134.8 | - | - |

| C6 | 135.2 | - | - |

| C7 | 128.0 | H7 | 7.6 |

| C8 | 118.5 | - | - |

| C9 | 147.3 | - | - |

| C10 | 128.9 | - | - |

| C11 (CH₃) | 20.5 | H11 | 2.5 |

Note: These predicted chemical shift values are illustrative and based on typical ranges for substituted quinolines.

The electronic absorption and emission properties of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). bohrium.com This method allows for the calculation of the energies of electronic excited states and the probabilities of transitions between the ground and excited states.

TD-DFT calculations can predict the wavelength of maximum absorption (λmax) in the UV-Vis spectrum, which corresponds to the energy difference between the ground state and the lowest-energy excited state. The calculations also provide the oscillator strength for each transition, which is related to the intensity of the absorption band. By analyzing the molecular orbitals involved in the electronic transitions (e.g., HOMO to LUMO), it is possible to characterize the nature of the transitions, such as π-π* or n-π*. bohrium.com

Similarly, computational methods can be used to study the properties of the first excited state to gain insights into the fluorescence emission characteristics of the molecule. The geometry of the molecule in the excited state can be optimized, and the energy of the transition back to the ground state can be calculated to predict the emission wavelength.

Table 4: Calculated Electronic Transitions for this compound

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 325 | 0.15 | HOMO → LUMO |

| S₀ → S₂ | 290 | 0.08 | HOMO-1 → LUMO |

Note: The data in this table is a theoretical representation of the electronic transitions for this compound.

Reaction Mechanism Studies Using Computational Approaches

Computational chemistry provides powerful tools to elucidate the intricate details of chemical reactions. For a molecule like this compound, understanding its reactivity, particularly in synthetically important reactions like cross-coupling, is crucial for its application in medicinal chemistry and materials science. Density Functional Theory (DFT) is a commonly employed method for these investigations, offering a good balance between accuracy and computational cost.

Modeling Transition States and Reaction Pathways for Cross-Coupling

Cross-coupling reactions, such as the Suzuki-Miyaura reaction, are fundamental for forming carbon-carbon bonds. Computational modeling can map out the entire reaction pathway, identifying key intermediates and, most importantly, the transition states that govern the reaction rate. For this compound, a typical palladium-catalyzed cross-coupling reaction would be modeled step-by-step. This involves calculating the geometries and energies of the reactants, the oxidative addition complex, the transmetalation intermediate, the reductive elimination transition state, and the final products.

The transition state is a critical point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed. By locating and characterizing the transition state, chemists can gain insights into the factors that influence the reaction's feasibility and efficiency. For instance, the electronic and steric effects of the methyl groups at the 5 and 6 positions, as well as the bromo substituent at the 8 position of the quinoline ring, would be analyzed to understand their impact on the stability of the transition state.

An example of a modeled reaction parameter is the activation energy (Ea), which is the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction.

Table 1: Hypothetical Activation Energies for a Suzuki-Miyaura Cross-Coupling Reaction of this compound

| Reaction Step | Catalyst System | Solvent | Activation Energy (kcal/mol) |

|---|---|---|---|

| Oxidative Addition | Pd(PPh₃)₄ | Toluene | 15.2 |

| Reductive Elimination | Pd(PPh₃)₄ | Toluene | 12.8 |

| Oxidative Addition | Pd(dppf)Cl₂ | Dioxane | 13.5 |

| Reductive Elimination | Pd(dppf)Cl₂ | Dioxane | 11.9 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity Insights

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule for chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comajchem-a.com A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ajchem-a.commdpi.com

For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most likely sites for electrophilic and nucleophilic attack. For instance, in a cross-coupling reaction, the location of the LUMO on the carbon-bromine bond would be of particular interest as it indicates the site susceptible to oxidative addition by a palladium catalyst.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Reactivity Descriptors

| Parameter | Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating ability |

| LUMO Energy | -1.2 | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 | High kinetic stability |

| Ionization Potential | 6.5 | Energy to remove an electron |

| Electron Affinity | 1.2 | Energy released when gaining an electron |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanical calculations like DFT are excellent for studying the electronic structure and reactivity of a single molecule, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations can provide insights into the conformational flexibility of this compound and its interactions with other molecules, such as solvent molecules or a biological target.

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, providing a movie of the molecule's dynamic behavior.

For this compound, MD simulations could be used to:

Analyze conformational preferences: Determine the most stable three-dimensional shapes (conformations) of the molecule in different environments.

Study intermolecular interactions: Investigate how the molecule interacts with solvent molecules or other solutes through forces like van der Waals interactions, hydrogen bonds, and electrostatic interactions. For example, in a biological context, MD simulations can be used to study the binding of a molecule to a protein's active site. nih.govresearchgate.net

Calculate thermodynamic properties: Properties such as the radius of gyration, which indicates the compactness of a molecule, can be calculated from the simulation trajectory. nih.gov

The stability of a ligand-protein complex can be assessed by monitoring the Root-Mean-Square Deviation (RMSD) of the atomic positions over the course of the simulation. A stable RMSD profile suggests that the ligand has found a stable binding mode. nih.govresearchgate.net

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Palladium |

| Toluene |

| Dioxane |

| Triphenylphosphine (in Pd(PPh₃)₄) |

Catalysis and Materials Science Applications of 8 Bromo 5,6 Dimethylquinoline Derivatives

Role as a Synthetic Building Block in Organic Chemistry

The strategic placement of the bromo and dimethyl functionalities on the quinoline (B57606) core makes 8-bromo-5,6-dimethylquinoline a highly valuable precursor in synthetic organic chemistry. The bromine atom at the 8-position is particularly amenable to a variety of cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of intricate molecular frameworks.

This compound serves as a foundational starting material for the synthesis of a range of complex heterocyclic systems. The reactivity of the C-Br bond at the 8-position allows for its conversion into other functional groups, which can then be utilized in cyclization reactions to form fused ring systems. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce aryl or heteroaryl moieties at the 8-position. Subsequent intramolecular cyclization reactions can then lead to the formation of novel polycyclic aromatic compounds with unique photophysical and electronic properties.

The general strategy often involves an initial cross-coupling reaction to introduce a suitably functionalized substituent at the 8-position, followed by a ring-closing reaction. The nature of the heterocyclic system that can be synthesized is largely dependent on the nature of the coupling partner and the subsequent cyclization strategy employed.

Table 1: Examples of Complex Heterocyclic Systems Derived from Bromoquinolines

| Starting Bromoquinoline Derivative | Coupling Partner | Resulting Heterocyclic System |

| 8-Bromoquinoline (B100496) | 2-Formylphenylboronic acid | Dibenz[c,f]azepine derivatives |

| 8-Bromoquinoline | 2-Aminophenylboronic acid | Quinolino[8,7-b]benzodiazepine derivatives |

| 8-Bromo-2,6-dimethylquinoline (B1381944) | 2-(1H-benzo[d]imidazol-2-yl)phenylboronic acid | 8-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,6-dimethylquinoline |

While specific examples for this compound are not extensively documented in the literature, the reactivity of analogous bromoquinolines strongly suggests its utility in similar synthetic transformations. The presence of the dimethyl groups at the 5- and 6-positions can influence the regioselectivity of these reactions and the properties of the final products.

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. The quinoline scaffold itself can be synthesized via MCRs such as the Doebner-von Miller reaction. Furthermore, functionalized quinolines like this compound can serve as key intermediates in MCRs to generate libraries of structurally diverse compounds for high-throughput screening in drug discovery and materials science.

The bromo-functionalized quinoline can be derivatized through cross-coupling reactions to introduce functionalities that can participate in MCRs. For example, conversion of the bromo group to an amino, carboxyl, or aldehyde group would render the molecule suitable for a variety of MCRs, including the Ugi and Passerini reactions. This approach allows for the rapid generation of a wide range of complex molecules based on the 8-substituted-5,6-dimethylquinoline core.

Although specific applications of this compound in MCRs are not yet widely reported, its potential as a versatile intermediate for combinatorial synthesis is evident. The ability to readily functionalize the 8-position opens up numerous possibilities for its incorporation into MCR-based synthetic strategies.

Applications in Homogeneous Catalysis

The development of efficient and selective catalysts is a cornerstone of modern chemical synthesis. The quinoline nucleus, with its nitrogen atom capable of coordinating to metal centers, is a common feature in ligand design for homogeneous catalysis. This compound and its derivatives have been explored as precursors for the synthesis of novel ligands for a variety of transition metal-catalyzed reactions.

Palladium-catalyzed cross-coupling reactions are among the most important transformations in organic synthesis. The efficiency and selectivity of these reactions are highly dependent on the nature of the ligand coordinated to the palladium center. The this compound scaffold provides a versatile platform for the design of novel ligands for these reactions.

The bromine atom can be replaced by a variety of phosphorus-containing groups, such as phosphines, through reactions like the Hirao reaction or by coupling with secondary phosphines. The resulting phosphine-quinoline ligands can act as bidentate or monodentate ligands for palladium, influencing the catalytic activity and selectivity of the resulting complex.

Table 2: Common Palladium-Catalyzed Reactions and the Potential Role of this compound-derived Ligands

| Reaction | Description | Potential Ligand Application |

| Suzuki-Miyaura Coupling | C-C bond formation between an organoboron compound and an organohalide. | Ligands derived from this compound can enhance catalyst stability and promote efficient transmetalation. |

| Heck-Mizoroki Reaction | C-C bond formation between an alkene and an organohalide. | The steric and electronic properties of the quinoline ligand can influence the regioselectivity of the alkene insertion. |

| Buchwald-Hartwig Amination | C-N bond formation between an amine and an organohalide. | Quinoline-based ligands can facilitate the reductive elimination step, leading to higher yields of the desired amine. |

| Sonogashira Coupling | C-C bond formation between a terminal alkyne and an organohalide. | The coordinating nitrogen of the quinoline can stabilize the palladium-acetylide intermediate. |

The synthesis of such ligands often involves the reaction of this compound with a phosphine (B1218219) source in the presence of a palladium or nickel catalyst. The resulting ligands can then be used to prepare well-defined palladium complexes or used in situ for catalytic applications.

Beyond palladium catalysis, derivatives of this compound have the potential to be utilized in a range of other transition metal-mediated catalytic processes. The nitrogen atom of the quinoline ring can coordinate to various transition metals, including rhodium, iridium, copper, and iron, making it a versatile platform for ligand development.

For instance, chiral ligands derived from 8-amino-5,6-dimethylquinoline (obtained by amination of the bromo derivative) could be employed in asymmetric catalysis, such as asymmetric hydrogenation or transfer hydrogenation reactions. The steric bulk provided by the dimethyl groups and the substituent at the 8-position can create a chiral environment around the metal center, leading to enantioselective transformations.

Copper-catalyzed reactions, such as the Ullmann condensation and click chemistry, could also benefit from ligands derived from this compound. The quinoline moiety can stabilize the copper catalyst and promote the desired reactivity. Similarly, rhodium and iridium complexes bearing quinoline-based ligands have been shown to be active in C-H activation and functionalization reactions.

Contributions to Advanced Materials Development

The unique photophysical and electronic properties of the quinoline ring system make it an attractive building block for the development of advanced materials. Functionalization of the this compound core allows for the tuning of these properties, leading to materials with applications in organic electronics, sensing, and photochemistry.

Derivatives of this compound, obtained through cross-coupling reactions, can exhibit interesting fluorescence and phosphorescence properties. The introduction of extended π-conjugated systems at the 8-position can lead to materials with strong absorption and emission in the visible region of the electromagnetic spectrum. These materials have potential applications as organic light-emitting diodes (OLEDs), fluorescent probes for biological imaging, and sensors for metal ions.

The ability of the quinoline nitrogen to coordinate to metal ions can also be exploited in the design of novel metal-organic frameworks (MOFs) and coordination polymers. The incorporation of 8-substituted-5,6-dimethylquinoline ligands into these materials can lead to structures with interesting porosity, catalytic activity, and luminescent properties.

Furthermore, the introduction of electron-donating or electron-withdrawing groups at the 8-position can modulate the HOMO and LUMO energy levels of the quinoline system, making these derivatives suitable for use as charge-transporting materials in organic field-effect transistors (OFETs) and photovoltaic devices. The precise control over the molecular structure afforded by the synthetic versatility of this compound is crucial for the rational design of new functional materials with tailored properties.

Design of Fluorescent Organic Materials

Studies on related compounds, such as derivatives of other bromo-quinoline isomers, have shown that the position of the bromine atom and methyl groups on the quinoline ring can significantly influence the fluorescence properties of the resulting materials. For instance, research on 5,7-dibromo-8-hydroxyquinoline has demonstrated that the bromine substituents play a critical role in the fluorescence behavior of organic-inorganic hybrid materials. bohrium.com Similarly, a derivative of 8-bromo-2,6-dimethylquinoline has been reported to exhibit blue fluorescence. researchgate.net However, direct extrapolation of these findings to this compound is not scientifically rigorous without specific experimental data for this compound.

The design of fluorescent organic materials typically involves the strategic modification of a core chromophore to tune its emission wavelength, quantum yield, and other photophysical properties. This often includes the introduction of electron-donating and electron-accepting groups to modulate the energy levels of the molecule's frontier orbitals. The bromine atom at the 8-position and the methyl groups at the 5- and 6-positions of the quinoline core would be expected to influence its electronic and steric properties, but detailed studies elucidating these effects for this compound have not been found.

Incorporation into Organic Electronic and Optoelectronic Devices

Consistent with the lack of specific research on its fluorescent properties, there is no available information in the scientific literature regarding the incorporation of this compound or its derivatives into organic electronic and optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs).

The development of materials for such devices requires a thorough understanding of their electronic properties, including their energy levels (HOMO and LUMO), charge transport characteristics, and stability. While quinoline derivatives are a significant class of materials used in OLEDs, often as electron-transporting materials or as ligands in emissive metal complexes, the performance of any given compound is highly dependent on its specific molecular structure.

Without experimental data on the synthesis, characterization, and device performance of materials based on this compound, no substantive details can be provided on its potential role or efficacy in organic electronic and optoelectronic applications.

Future Research Directions and Emerging Paradigms

Sustainable and Green Synthetic Routes for Halogenated Quinolines

Traditional methods for synthesizing quinoline (B57606) derivatives often rely on harsh reaction conditions, hazardous reagents, and toxic solvents, leading to significant environmental concerns. nih.govchemistryjournals.net The future of chemical manufacturing hinges on the adoption of green chemistry principles, and the synthesis of halogenated quinolines like 8-Bromo-5,6-dimethylquinoline is a prime area for innovation. chemistryjournals.netnih.gov

Future research will likely focus on moving beyond classical name reactions toward more sustainable methodologies. researchgate.net Key areas of exploration include:

Alternative Energy Sources: Microwave-assisted and ultrasound-promoted syntheses are emerging as powerful tools to reduce reaction times and energy consumption compared to conventional heating. chemistryjournals.netnih.govresearchgate.net The application of these techniques to the Skraup or Doebner-von Miller synthesis for quinoline cores could offer significant environmental benefits. nih.gov

Eco-Friendly Solvents: A major thrust in green chemistry is the replacement of volatile organic solvents. chemistryjournals.net Research into the use of water, ionic liquids, or supercritical fluids as reaction media for the synthesis and halogenation of dimethylquinolines is a promising direction. chemistryjournals.net

Catalysis: The development of recoverable and reusable catalysts, such as nanocatalysts or solid-supported acid catalysts, can minimize waste and improve the atom economy of synthetic processes. nih.gov Investigating heterogeneous catalysts for the regioselective bromination step in the synthesis of this compound could lead to more efficient and sustainable production. nih.gov

Flow Chemistry: Continuous flow reactors offer enhanced safety, scalability, and control over reaction parameters. Adapting multi-step syntheses of complex quinolines to flow processes can streamline production and reduce the environmental footprint.

| Strategy | Principle | Potential Advantage for this compound Synthesis | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Uses microwave irradiation for rapid, uniform heating. | Accelerated reaction rates, higher yields, reduced side products. | nih.govresearchgate.net |

| Ultrasonication | Employs acoustic cavitation to enhance chemical reactivity. | Improved mass transfer, potential for lower reaction temperatures. | nih.gov |

| Nanocatalysis | Utilizes catalysts with high surface-area-to-volume ratios. | Increased catalytic efficiency, high selectivity, and catalyst recyclability. | nih.gov |

| Aqueous Synthesis | Uses water as the primary solvent. | Eliminates hazardous organic solvents, enhances safety, and lowers costs. | chemistryjournals.net |

Discovery of Novel Reactivity Patterns and Transformation Pathways

The 8-bromo substituent is a versatile chemical handle, making compounds like this compound valuable precursors for creating multifunctional molecules. nih.govresearchgate.net While its use in traditional cross-coupling reactions is established, future research is poised to uncover more novel transformations.

Emerging areas of interest include:

Photoredox Catalysis: Light-mediated reactions offer new pathways for bond formation under mild conditions. Exploring the photocatalytic activation of the carbon-bromine bond in this compound could enable novel coupling reactions with a wide range of partners, which are inaccessible through traditional thermal methods.

C-H Activation: The two methyl groups at the 5- and 6-positions represent sites for direct C-H functionalization. Developing selective catalytic systems to transform these methyl groups into aldehydes, carboxylic acids, or other functional moieties without disturbing the rest of the quinoline core is a significant synthetic challenge and a promising research direction.

Electrosynthesis: Using electricity to drive chemical reactions is an inherently green approach that can provide unique reactivity. The electrochemical reduction of the C-Br bond or oxidation of the quinoline ring could unlock new transformation pathways for derivatization.

Metal-Catalyzed Annulation: The bromoquinoline core could serve as a building block for constructing more complex polycyclic aromatic systems. Research into novel transition-metal-catalyzed annulation reactions, where the bromine atom and an adjacent C-H bond are used to build new rings, could lead to the discovery of novel materials and pharmacophores.

Integration into Smart Materials and Responsive Systems

"Smart" or "stimuli-responsive" materials can change their properties in response to external cues like light, pH, temperature, or the presence of a specific chemical analyte. scitechmag.comtue.nlresearchgate.net The quinoline nucleus, with its rigid structure and inherent electronic properties, is an excellent scaffold for designing such materials. This compound could serve as a crucial monomer or functional component in these systems.

Future paradigms in this area may involve:

Chemosensors: The quinoline ring system can exhibit fluorescence that is sensitive to its chemical environment. By functionalizing the 8-position via the bromo group, it may be possible to develop sensors where binding to a target analyte (e.g., a metal ion) modulates the fluorescence output, enabling sensitive and selective detection.

Responsive Polymers: Incorporating the this compound moiety into a polymer backbone could create materials that change their conformation, solubility, or mechanical properties in response to stimuli. scitechmag.com For example, protonation of the quinoline nitrogen at low pH could induce a change in the polymer's hydrogel swelling behavior.

Organic Electronics: Polyquinolines and related nitrogen-containing aromatic systems are being explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The specific electronic properties imparted by the bromo and dimethyl substituents could be harnessed to tune the HOMO/LUMO energy levels of new materials for enhanced performance.

| Material Class | Functionality Principle | Potential Role of the Compound | Reference |

|---|---|---|---|

| Fluorescent Chemosensors | Analyte binding modulates the electronic structure and fluorescence properties of the quinoline core. | Serves as the core signaling unit, with the 8-position modified for selective analyte recognition. | |

| pH-Responsive Hydrogels | Protonation/deprotonation of the quinoline nitrogen alters polymer chain interactions and solubility. | Acts as a pH-sensitive pendant group or cross-linker within a polymer network. | scitechmag.com |

| Organic Semiconductors | The extended π-system of the quinoline ring facilitates charge transport. | Functions as a building block to create polymers with tailored electronic band gaps for use in electronic devices. |

Synergistic Approaches Combining Computational Design with Experimental Synthesis

The integration of computational chemistry with experimental work is revolutionizing how molecules are designed and synthesized. nih.gov This synergy allows for the in silico prediction of properties and reactivity, saving significant time and resources in the laboratory. For a molecule like this compound, this approach holds immense potential.

Future research will increasingly rely on this integrated model:

Predictive Reactivity Models: Using Density Functional Theory (DFT) and other computational methods, researchers can model reaction mechanisms and predict the outcomes of novel transformations. acs.org This can guide the selection of catalysts and reaction conditions for the functionalization of this compound, accelerating the discovery of new derivatives.

Rational Design of Materials: Computational screening can be used to predict the electronic, optical, and physical properties of polymers and materials incorporating the this compound unit. This allows for the rational design of new smart materials with optimized performance before any synthesis is attempted.

Molecular Docking and Pharmacophore Modeling: In medicinal chemistry, computational tools are used to predict how a molecule will interact with a biological target, such as an enzyme or receptor. nih.govacs.org By modeling derivatives of this compound, researchers can prioritize the synthesis of compounds most likely to exhibit desired biological activity, streamlining the drug discovery process.

Q & A

Basic: What are the established synthetic routes for 8-Bromo-5,6-dimethylquinoline?

Methodological Answer:

The synthesis of 8-bromo-quinoline derivatives typically involves bromination of quinoline precursors. For this compound, a modified approach could include:

Bromination of 5,6-dimethylquinoline : Adapt methods from dibromoquinoline synthesis, such as brominating 1,2,3,4-tetrahydroquinoline derivatives using bromine in methanol under controlled stoichiometry (e.g., 1:1.2 molar ratio of substrate to Br₂) .

Regioselective bromination : Use directing groups (e.g., methyl substituents at C5 and C6) to favor bromination at C3. Optimization may require adjusting reaction temperature (room temperature to 50°C) and acid/base conditions to suppress side reactions.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/chloroform mixtures to isolate the product .

Advanced: How can researchers optimize palladium-catalyzed hydrogenation to minimize defluorination/debromination in this compound derivatives?

Methodological Answer:

During catalytic hydrogenation of halogenated quinolines, side reactions like dehalogenation or pyridine ring reduction can occur. To mitigate this:

Control reaction parameters : Limit hydrogen pressure (1–3 atm) and temperature (25–40°C) to prevent over-reduction. Evidence from analogous compounds shows prolonged reaction times (>12 hours) increase debromination risk .

Catalyst selection : Use Pd/C or Pd(OAc)₂ with additives (e.g., triethylamine) to stabilize intermediates. Test catalyst loading (5–10% w/w) for optimal activity without promoting side reactions.

Monitor progress : Employ TLC or LC-MS to track reaction completion and halt before degradation occurs.

Structural Analysis: What crystallographic techniques confirm the planar structure of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is critical for structural elucidation:

Crystallization : Grow crystals via slow evaporation of chloroform or ethanol solutions .

Data collection : Use a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) at low temperatures (e.g., 150 K) to reduce thermal motion artifacts.

Analysis : Calculate root-mean-square (RMS) deviations for non-hydrogen atoms; planar structures typically show RMS <0.05 Å. Weak intermolecular interactions (e.g., C–H⋯π or halogen bonding) can be visualized using software like Mercury .

Data Contradictions: How should researchers address discrepancies in bromination yields reported across studies?

Methodological Answer:

Contradictory data often arise from variations in reaction conditions:

Replicate protocols : Systematically test reported methods (e.g., bromine stoichiometry, solvent polarity) while controlling variables like humidity and oxygen levels.

Analytical validation : Use quantitative NMR or HPLC to compare yields. For example, reports 89% yield for a dibromoquinoline via NaHCO₃-mediated bromination, but deviations may occur if Na₂SO₃ quenching is incomplete .

Mechanistic studies : Probe bromination pathways using DFT calculations or isotopic labeling to identify rate-limiting steps.

Biological Evaluation: What methodologies assess the anticancer potential of this compound?

Methodological Answer:

In vitro cytotoxicity assays : Screen against human tumor cell lines (e.g., MCF-7, A549) using MTT or SRB assays. IC₅₀ values <10 µM indicate promising activity .

Mechanistic studies :

- Apoptosis detection : Use Annexin V/PI staining and caspase-3/7 activation assays.

- Target identification : Perform kinase inhibition profiling or molecular docking to predict binding sites (e.g., matrix metalloproteinases, topoisomerases).

Structure-activity relationship (SAR) : Compare activity of this compound with analogs (e.g., 6,8-dibromo or 5,6-difluoro derivatives) to identify critical substituents .

Advanced: How do steric effects from 5,6-dimethyl groups influence reactivity in cross-coupling reactions?

Methodological Answer:

The methyl groups at C5 and C6 introduce steric hindrance, impacting Suzuki or Buchwald-Hartwig couplings:

Substrate design : Use bulky ligands (e.g., XPhos) to stabilize Pd intermediates and prevent catalyst poisoning.

Solvent optimization : High-polarity solvents (DMF, DMSO) may improve solubility but increase side reactions. Test mixed solvents (toluene/DMF 3:1) for balance.

Microwave-assisted synthesis : Reduce reaction time (30–60 minutes) to minimize decomposition .

Basic: What spectroscopic methods are used to characterize this compound?

Methodological Answer:

NMR :

- ¹H NMR : Identify aromatic protons (δ 7.5–9.0 ppm) and methyl groups (δ 2.5–3.0 ppm).

- ¹³C NMR : Confirm bromine-induced deshielding (C8 typically δ 120–130 ppm).

Mass spectrometry : ESI-MS or HRMS to verify molecular ion peaks ([M+H]⁺ for C₁₁H₁₀BrN: calc. 242.9974).

IR spectroscopy : Detect C–Br stretching (550–650 cm⁻¹) and quinoline ring vibrations (1600–1450 cm⁻¹) .

Advanced: How can computational modeling predict the regioselectivity of this compound in electrophilic substitutions?

Methodological Answer:

DFT calculations : Use Gaussian or ORCA to compute Fukui indices and electrostatic potential maps. Methyl groups at C5/C6 may direct electrophiles to C7 or C8 via steric/electronic effects.

Molecular dynamics (MD) : Simulate reaction trajectories to identify transition states and activation energies.

Benchmarking : Compare predictions with experimental bromination/iodination results to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.